

Application of BC-1901S in Redox Biology Research

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Compound of Interest

Compound Name: BC-1901S

Cat. No.: B12367007

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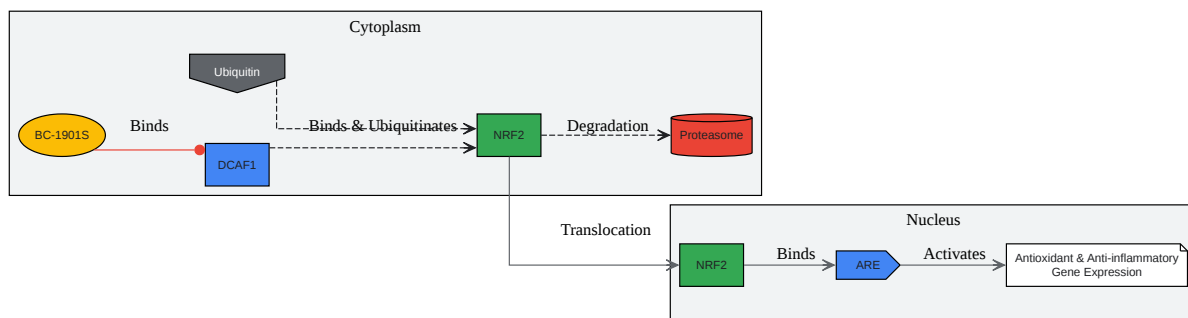
For Researchers, Scientists, and Drug Development Professionals

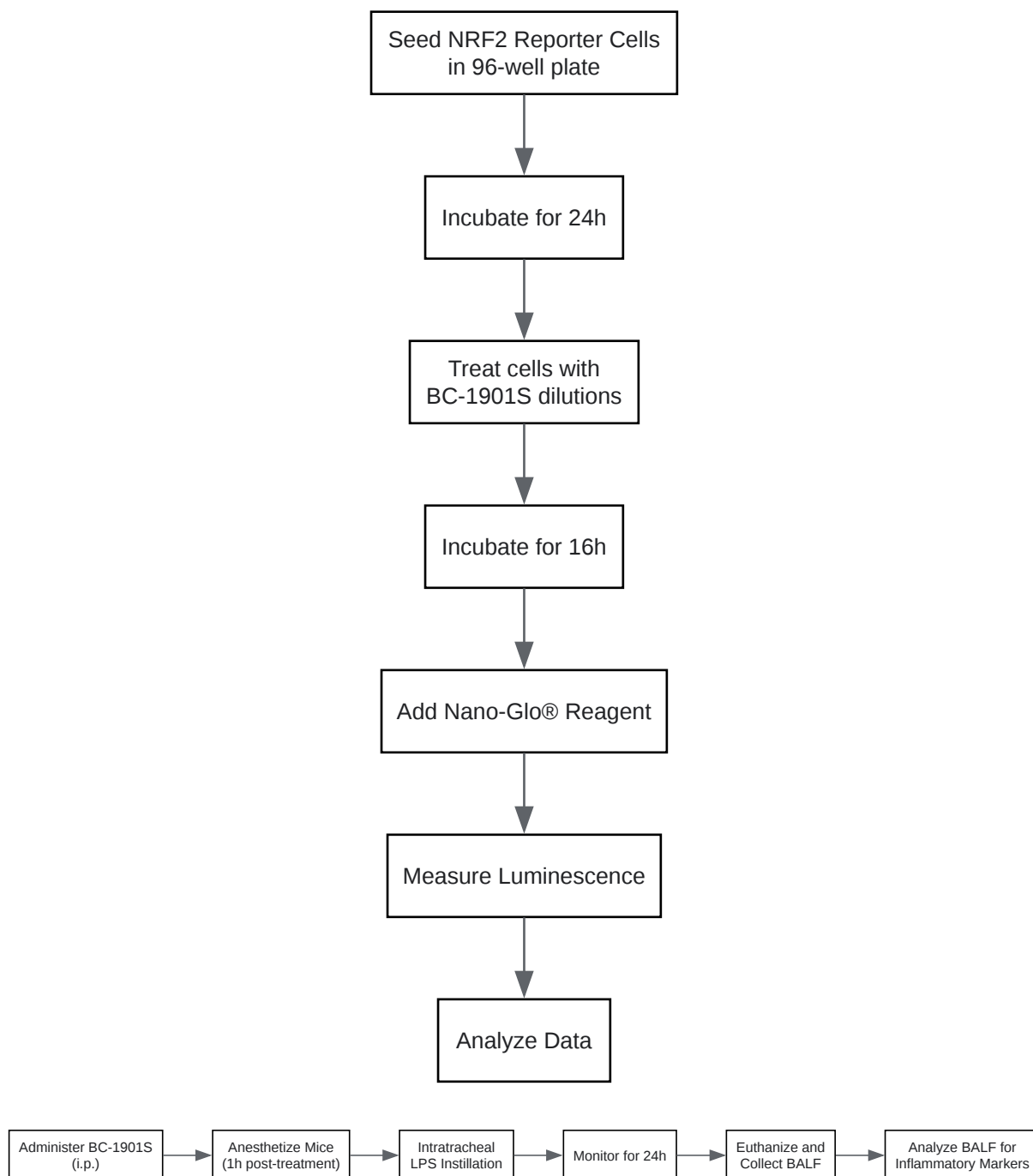
Introduction

BC-1901S is a novel small molecule activator of Nuclear factor erythroid 2-related factor 2 (NRF2), a master transcriptional regulator of cellular antioxidant and anti-inflammatory responses.[1][2] Discovered through high-throughput screening, **BC-1901S** offers a unique mechanism for therapeutic intervention in diseases associated with oxidative stress and inflammation.[1][2] Unlike many NRF2 activators that function by modifying Kelch-like ECH-associated protein 1 (KEAP1), **BC-1901S** operates through a KEAP1-independent pathway.[1][2] This application note provides a comprehensive overview of **BC-1901S**, its mechanism of action, and detailed protocols for its application in redox biology research.

Mechanism of Action

BC-1901S stabilizes and activates NRF2 by disrupting its interaction with DDB1 and CUL4 associated factor 1 (DCAF1), a newly identified E3 ligase component that targets NRF2 for proteasomal degradation.[1] By directly binding to DCAF1, **BC-1901S** inhibits the ubiquitination of NRF2, leading to its accumulation, nuclear translocation, and subsequent activation of antioxidant response element (ARE)-dependent gene expression.[1][2] This results in the upregulation of a battery of cytoprotective genes, conferring protection against oxidative stress and inflammation.[1]





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References

- 1. A small molecule NRF2 activator BC-1901S ameliorates inflammation through DCAF1/NRF2 axis | Semantic Scholar [semanticscholar.org]
- 2. A small molecule NRF2 activator BC-1901S ameliorates inflammation through DCAF1/NRF2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
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